3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride
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Overview
Description
3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C9H11BrN2O2HCl It is a pyridine derivative that features a bromine atom at the third position and a pyrrolidin-3-yloxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 3-bromo-4-hydroxypyridine with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of various reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation Reactions: Oxidized pyridine compounds.
Reduction Reactions: Reduced pyridine derivatives.
Scientific Research Applications
3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxypyridine
- 4-(Pyrrolidin-3-yloxy)pyridine
- 3-Bromo-4-(morpholin-4-yloxy)pyridine
Uniqueness
3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride is unique due to the presence of both a bromine atom and a pyrrolidin-3-yloxy group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
IUPAC Name |
3-bromo-4-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O.2ClH/c10-8-6-12-4-2-9(8)13-7-1-3-11-5-7;;/h2,4,6-7,11H,1,3,5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABWAXBWMULDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=NC=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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